(Z)-2-Heptenoic Acid Butyl Ester
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Overview
Description
(Z)-2-Heptenoic Acid Butyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often used in fragrances and flavorings. This particular ester is derived from (Z)-2-heptenoic acid and butanol, and it features a double bond in the cis configuration, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Heptenoic Acid Butyl Ester typically involves the esterification of (Z)-2-heptenoic acid with butanol. This reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . The general reaction is as follows:
(Z)-2-Heptenoic Acid+ButanolH2SO4(Z)-2-Heptenoic Acid Butyl Ester+H2O
Industrial Production Methods
On an industrial scale, the production of esters like this compound can involve continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other components. This method ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Reduction: Utilizes lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products
Hydrolysis: (Z)-2-Heptenoic acid and butanol.
Reduction: (Z)-2-Heptenol and butanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
(Z)-2-Heptenoic Acid Butyl Ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of (Z)-2-Heptenoic Acid Butyl Ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through nucleophilic acyl substitution .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: Commonly used solvent with a similar ester structure but different alkyl groups.
Methyl Butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Uniqueness
(Z)-2-Heptenoic Acid Butyl Ester is unique due to its specific double bond configuration (cis), which can influence its reactivity and interactions compared to other esters. This configuration can also affect its physical properties, such as boiling point and solubility .
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
butyl (Z)-hept-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-7-8-9-11(12)13-10-6-4-2/h8-9H,3-7,10H2,1-2H3/b9-8- |
InChI Key |
MWCHBSQCJMCJEN-HJWRWDBZSA-N |
Isomeric SMILES |
CCCC/C=C\C(=O)OCCCC |
Canonical SMILES |
CCCCC=CC(=O)OCCCC |
Origin of Product |
United States |
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